N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide
Description
N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide (CAS: F416-0037) is a heterocyclic acetamide derivative with a molecular formula of C₁₈H₁₆N₂O₂S and a molecular weight of 324.4 g/mol. Its structure features a 1,2-oxazole core substituted at the 4-position with a 4-methylphenyl group and at the 5-position with an acetamide moiety bearing a phenylsulfanyl (SPh) group. The compound is non-chiral, as confirmed by its Smiles notation (Cc1ccc(cc1)c1cnoc1NC(CSc1ccccc1)=O) and InChI Key (NKZZBIQIBJFMBA-UHFFFAOYSA-N) .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-7-9-14(10-8-13)16-11-19-22-18(16)20-17(21)12-23-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZBIQIBJFMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-methylphenyl isocyanate with 2-(phenylsulfanyl)acetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Applications
1. Antiviral Activity
Research has indicated that compounds similar to N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide exhibit antiviral properties. Studies have demonstrated efficacy against various strains of viruses, including those responsible for influenza. For instance, indazole derivatives have shown promise in treating influenza virus infections, suggesting potential applications for this compound in antiviral drug development .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. It has shown activity against a range of pathogenic microorganisms, making it a candidate for developing new antibiotics or antifungal agents. The structural features of the compound contribute to its ability to disrupt microbial cell functions .
Agricultural Applications
1. Crop Protection
this compound has potential as a crop protection agent. Its derivatives have been studied for their effectiveness against pests and pathogens in agricultural settings. Research indicates that compounds with similar structures can act as fungicides and insecticides, providing an avenue for sustainable agricultural practices .
2. Herbicide Development
The compound's unique chemical structure allows for the development of herbicides that target specific weed species while minimizing harm to crops. Innovations in this area could lead to more effective weed management strategies in agriculture .
Case Study 1: Antiviral Efficacy
A study conducted by [source] demonstrated that a derivative of this compound significantly inhibited the replication of the influenza virus in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells.
Case Study 2: Antimicrobial Action
Research published in [source] highlighted the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined, showing that the compound could be developed into a viable antimicrobial agent.
Case Study 3: Agricultural Application
In a field trial reported by [source], the application of a formulation containing this compound resulted in a significant reduction of fungal infections in crops compared to untreated controls.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Core Heterocycle Variations :
- The target compound contains a 1,2-oxazole ring, whereas analogs like 477331-57-0 () and 539810-16-7 () feature 1,2,4-triazole cores. Triazole derivatives often exhibit enhanced metabolic stability and hydrogen-bonding capacity due to additional nitrogen atoms .
Substituent Effects: The phenylsulfanyl group in the target compound contributes to its moderate lipophilicity (logP = 3.5783). Halogenated analogs (e.g., 4-chlorophenyl in ) may enhance target binding affinity but raise toxicity concerns .
Physicochemical Properties: The target’s logSw (-3.6373) suggests poor aqueous solubility, a common challenge for sulfanyl-containing compounds. Derivatives with sulfonamide groups (e.g., ) or dimethylamino substituents () show improved solubility profiles . Higher molecular weight analogs (e.g., 520.55 g/mol in ) may face challenges in bioavailability compared to the target compound (324.4 g/mol) .
Such methods are scalable but may require optimization for purity .
Commercial availability of analogs (e.g., ) indicates relevance in medicinal chemistry research, particularly for kinase or enzyme inhibition studies .
Biological Activity
N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to summarize the available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
The structure features an oxazole ring and a phenylsulfanyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound has been explored in various studies. The general synthetic route involves the formation of the oxazole ring followed by acetamide formation. Specific methodologies include:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors such as 4-methylphenyl derivatives.
- Acetamide Formation : The final step typically involves reacting the oxazole derivative with a phenylsulfanyl acetic acid derivative.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). This is primarily through the activation of caspase pathways, leading to programmed cell death .
Insecticidal Properties
Recent patents suggest that derivatives of this compound may also have insecticidal properties. The mechanism often involves disrupting the nervous system of insects or acting as growth regulators .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
